molecular formula C6H13NO3 B13541598 Leucine, 5-hydroxy-

Leucine, 5-hydroxy-

Cat. No.: B13541598
M. Wt: 147.17 g/mol
InChI Key: SDCAQJCTUOFAKD-AKGZTFGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-5-hydroxy-4-methylpentanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as 4-methylpentanoic acid, which undergoes a series of reactions including amination and hydroxylation to introduce the amino and hydroxyl groups, respectively. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated control systems and real-time monitoring ensures the efficient and consistent production of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product from any impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce an amine.

Scientific Research Applications

(2S)-2-amino-5-hydroxy-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. For example, it may act as a substrate for certain enzymes, leading to the production of biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-5-chloro-4-hydroxy-5-hexenoic acid: This compound has a similar structure but with a chlorine atom instead of a methyl group.

    (2S)-2-amino-5-hydroxy-4-methylhexanoic acid: This compound has an additional carbon in the backbone compared to (2S)-2-amino-5-hydroxy-4-methylpentanoic acid.

Uniqueness

The uniqueness of (2S)-2-amino-5-hydroxy-4-methylpentanoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-amino-5-hydroxy-4-methylpentanoic acid

InChI

InChI=1S/C6H13NO3/c1-4(3-8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1

InChI Key

SDCAQJCTUOFAKD-AKGZTFGVSA-N

Isomeric SMILES

CC(C[C@@H](C(=O)O)N)CO

Canonical SMILES

CC(CC(C(=O)O)N)CO

Origin of Product

United States

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